![molecular formula C14H13FO2 B6317579 2-(Benzyloxy)-4-fluoro-1-methoxybenzene CAS No. 154051-85-1](/img/structure/B6317579.png)
2-(Benzyloxy)-4-fluoro-1-methoxybenzene
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Overview
Description
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
This compound is used as a reagent for the synthesis of benzyl ethers and esters, providing a mild and effective method for preparing these important chemical structures .
Pharmaceutical Intermediate
It acts as an intermediate in pharmaceutical research, contributing to the development of various drugs and therapeutic agents .
Synthesis of Multidentate Chelating Ligands
The compound is utilized in the synthesis of multidentate chelating ligands, which are crucial in creating complex molecules with specific properties .
Biological Evaluation
Researchers have used this compound in the biological evaluation of new molecules, such as in the study of benzopyran-annulated pyrano[2,3-c]pyrazoles .
Alzheimer’s Disease Research
It has been involved in the development of new donepezil analogs, which are investigated for their potential use in treating Alzheimer’s disease .
Anti-ulcer and Anti-microbial Activity
This compound has been characterized for its anti-ulcer and anti-microbial activity, indicating its potential in treating various conditions .
Anti-tubercular Agents
In the search for potent anti-tubercular agents, this compound has been part of the design and synthesis process, contributing to finding more effective treatments .
Mechanism of Action
The mechanism of action for “2-(Benzyloxy)-4-fluoro-1-methoxybenzene” is not specified in the available sources. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable in this context as this compound is used as a chemical intermediate .
properties
IUPAC Name |
4-fluoro-1-methoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZURBYARUVMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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